molecular formula C16H13Cl2NO3 B7607499 2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide

2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide

Cat. No.: B7607499
M. Wt: 338.2 g/mol
InChI Key: HFDVRTZOGAWCCE-UHFFFAOYSA-N
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Description

2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-acetyl-4-chlorophenol and 3-chloroaniline as the primary starting materials.

    Formation of Intermediate: The 2-acetyl-4-chlorophenol undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then reacted with 3-chloroaniline under suitable conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.

    Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetyl-4-chlorophenoxy)-N-(4-chlorophenyl)acetamide: Similar structure with a different position of the chlorine atom.

    2-(2-acetyl-4-bromophenoxy)-N-(3-chlorophenyl)acetamide: Bromine substituted analog.

    2-(2-acetyl-4-chlorophenoxy)-N-(3-methylphenyl)acetamide: Methyl substituted analog.

Uniqueness

2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide is unique due to its specific combination of acetyl and chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(20)14-8-12(18)5-6-15(14)22-9-16(21)19-13-4-2-3-11(17)7-13/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVRTZOGAWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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